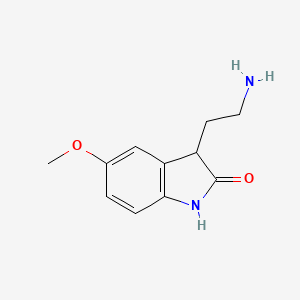

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

Description

Historical Context of Indolin-2-One Derivatives Research

The indolin-2-one core, first identified in the 19th century through the reduction of isatin by Baeyer and Knop, laid the foundation for oxindole chemistry. Natural oxindole alkaloids, such as those isolated from Uncaria tomentosa, demonstrated early biological relevance, spurring interest in synthetic derivatives. The 20th century saw systematic efforts to functionalize the indolin-2-one scaffold, culminating in the development of 3-substituted variants like this compound. These modifications aimed to enhance bioavailability and target specificity, as seen in the synthesis of kinase inhibitors and antibacterial hybrids.

Significance in Medicinal Chemistry Research

Indolin-2-one derivatives exhibit broad pharmacological activities due to their structural plasticity. The 5-methoxy and 2-aminoethyl substituents in this compound enable interactions with diverse biological targets, as demonstrated by:

The scaffold’s ability to undergo polar–radical crossover reactions and form stable tautomers further enhances its utility in rational drug design.

Position in Contemporary Drug Discovery Paradigms

Modern drug discovery prioritizes scaffolds with multitarget potential and synthetic accessibility. This compound exemplifies this trend through:

- Kinase inhibition : Derivatives like 12d and 12g show potent PAK4 inhibition (IC₅₀ < 20 nM), relevant in oncology and neurodegenerative diseases.

- Antibacterial hybrid design : Integration with nitroimidazole moieties enhances activity against Gram-positive and Gram-negative pathogens.

- Computational optimization : Molecular docking studies predict strong binding to β-lactamase and efflux pump targets, addressing antibiotic resistance mechanisms.

Current Research Landscape and Emerging Trends

Recent advances focus on three domains:

- Synthetic Innovation : Methods like ketene-derived polar–radical crossover and iodine-mediated oxidation enable efficient construction of 3,3-disubstituted indolin-2-ones.

- Mechanistic Studies : Femtosecond transient absorption spectroscopy reveals how structural rigidity (e.g., in DBND ) influences radiative decay pathways, informing photodynamic therapy applications.

- Hybrid Molecules : Dual-action compounds combining indolin-2-one with nitroimidazole or diethylamino groups exhibit enhanced bactericidal and kinase inhibitory profiles.

Emerging trends include leveraging artificial intelligence for scaffold optimization and exploring indolin-2-one derivatives in combination therapies against multidrug-resistant infections.

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXJSGVGMWGQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors. These receptors are often the primary targets of indole derivatives, and they play a crucial role in the biological activities of these compounds.

Mode of Action

The interaction of this compound with its targets can result in various changes. For instance, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities are likely a result of the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound can be diverse, given the broad spectrum of biological activities associated with indole derivatives. For example, indole derivatives have been found to possess antiviral activity, suggesting that they may affect viral replication pathways. Similarly, their anti-inflammatory and anticancer activities suggest that they may influence inflammation and cell proliferation pathways.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific biological activity. For instance, its antiviral activity suggests that it may inhibit viral replication at the molecular level. At the cellular level, its anticancer activity suggests that it may inhibit cell proliferation.

Biological Activity

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one, also known by its CAS number 156632-38-1, is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 206.24 g/mol. The structure of the compound features an indole ring system, which is known to contribute to various bioactivities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 156632-38-1 |

| LogP | 1.865 |

| PSA | 67.84 Ų |

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. A study highlighted the potential of compounds similar to this compound in inhibiting various cancer cell lines. For instance, indole-based compounds have shown effectiveness against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells .

Case Study: Antiproliferative Activity

In one study, a related compound demonstrated a GI50 value of approximately 36 nM against the HT-29 cell line, indicating strong antiproliferative effects comparable to established chemotherapeutics like erlotinib .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The presence of the aminoethyl and methoxy groups in the structure may enhance these effects. Compounds with similar scaffolds have shown activity against a range of bacterial strains and fungi .

Table: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-aminoethyl)-5-methoxy-indole | E. coli | 15 µg/mL |

| Indole derivative A | S. aureus | 10 µg/mL |

| Indole derivative B | C. albicans | 20 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been documented in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Mechanism of Action

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Mechanistic Insights

Molecular docking studies suggest that this compound may interact with various biological targets involved in cancer progression and inflammation. The binding interactions with proteins such as EGFR (Epidermal Growth Factor Receptor) have been particularly noted, indicating a potential dual role in both anticancer and anti-inflammatory activities .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties, particularly in the development of drugs targeting neurodegenerative diseases. Its structural similarity to melatonin suggests it may exhibit similar neuroprotective effects.

Neuroprotective Properties

Research indicates that derivatives of 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one can function as neuroprotective agents. A study highlighted the synthesis of new 2,3-dihydroindole derivatives that demonstrated significant antioxidant properties and potential for neuroprotection against oxidative stress . These compounds can be synthesized through various methods, including direct reduction of indoles containing acceptor groups, which enhances their biological activity.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows for the creation of novel compounds with enhanced pharmacological profiles.

Molecular Hybridization

Molecular hybridization techniques have been employed to create new isatin-indole hybrids from this compound. These hybrids have shown promising antimicrobial activity and are being explored for their potential in treating infections . The synthesis involves esterification and subsequent reactions with hydrazine derivatives, leading to compounds with improved biological activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives exhibit significant activity against various bacterial strains, making them candidates for developing new antibiotics .

Neuroprotective Case Study

A notable case study involved the evaluation of a derivative of this compound in a model of neurodegeneration. The compound was administered to rodents subjected to oxidative stress, resulting in reduced neuronal damage and improved cognitive function compared to control groups . This suggests its potential utility in treating conditions like Alzheimer's disease.

Antimicrobial Case Study

Another study focused on the synthesis of various derivatives from the compound and their subsequent testing against resistant bacterial strains. The results showed that certain modifications significantly enhanced antimicrobial efficacy, indicating the compound's potential in addressing antibiotic resistance .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one and its derivatives?

- Methodology :

- Condensation reactions : React 5-methoxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with amines (e.g., 2-chloro-N,N-dimethylethylamine) using NaNH₂ in toluene, followed by reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) to yield secondary alcohols .

- Knoevenagel condensation : Condense 1,3-dihydro-2H-indol-2-one with substituted aldehydes (e.g., ferrocene carboxaldehyde) to generate geometrically distinct isomers (E/Z) via base catalysis .

- Key Considerations : Optimize reaction conditions (solvent, temperature) to control regioselectivity and isomer ratios.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology :

- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond lengths/angles (e.g., 3-(2-aminoethyl) derivatives crystallized in ethanol solvate form) .

- NMR spectroscopy : Use ¹H/¹³C NMR to assign proton environments (e.g., methoxy group at δ ~3.8 ppm, indole NH at δ ~10.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodology :

-

Antimicrobial assays : Screen derivatives against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) or disc diffusion. For example, compounds like 4i (MIC = 8 µg/mL against S. aureus) and 4d (MIC = 16 µg/mL against E. coli) show promise .

-

Kinase inhibition : Perform competitive binding assays (e.g., VEGFR-2 inhibition with IC₅₀ ~200 nM for ferrocene-substituted isomers) .

-

Antioxidant activity : Use DPPH radical scavenging assays; derivatives like 4e show EC₅₀ values comparable to ascorbic acid .

- Data Table : Antimicrobial Activity of Selected Derivatives

| Compound | MIC (S. aureus) | MIC (E. coli) | Antioxidant EC₅₀ (µM) |

|---|---|---|---|

| 4i | 8 µg/mL | 32 µg/mL | N/A |

| 4d | 16 µg/mL | 16 µg/mL | N/A |

| 4e | N/A | N/A | 12.5 ± 1.2 |

Q. What strategies address contradictions in biological activity data between isomers or analogs?

- Methodology :

- Isomer separation : Use preparative TLC or HPLC to isolate E/Z isomers (e.g., 3-ferrocenylmethylidene derivatives) and test individually .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. dimethylamino groups on antimicrobial potency) .

- Computational modeling : Perform molecular docking to predict binding affinities to targets like 5-HT₇ receptors or kinases .

Q. How can this compound be adapted for receptor-binding studies in neuropharmacology?

- Methodology :

- Radioligand development : Introduce isotopes (e.g., ¹¹C or ¹⁸F) into the indole scaffold for PET imaging. For example, Cimbi-712 (a structural analog) binds 5-HT₇ receptors in pig brain with high selectivity .

- Competitive binding assays : Use tritiated ligands to measure displacement in receptor-rich tissues (e.g., cortical membranes).

Q. What are the best practices for improving pharmacokinetic properties of derivatives?

- Methodology :

- Salt formation : Synthesize hydrochloride salts (e.g., 4-aminophenyl derivatives) to enhance water solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

- LogP optimization : Modify substituents (e.g., alkyl chains vs. aryl groups) to balance lipophilicity and membrane permeability.

Key Notes for Experimental Design

- Stereochemical purity : Always confirm isomer ratios post-synthesis using chiral HPLC or NMR .

- Toxicity screening : Prioritize derivatives with low cytotoxicity (e.g., Vero cell line assays) before advancing to in vivo models .

- Data reproducibility : Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.